molecular formula C8H7N3S B1219139 N-(1,3-thiazol-2-yl)pyridin-2-amine CAS No. 54670-80-3

N-(1,3-thiazol-2-yl)pyridin-2-amine

Cat. No. B1219139
CAS RN: 54670-80-3
M. Wt: 177.23 g/mol
InChI Key: GYVUGWTVTJMFLI-UHFFFAOYSA-N
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Patent
US06586424B2

Procedure details

To a flask was added 2-pyridyl thiourea (5-1) (3.48 g, 22.7 mmol), 3 mL ethanol, and 50% by weight chloroacetaldehyde (14.4 mL, 113.5 mol). The flask was then heated to reflux. As the mixture was heated, the urea slowly dissolved in solution. After 3 hours, the ethanol was removed under reduced pressure. Saturated aqueous NaHCO3 was then added to the flask and a white precipitate formed after vigorous bubbling. The precipitate was filtered and washed with water. The white solid was then dried under vacuum overnight with P2O5 drying agent. 1H NMR (CDCl3): δ 10.95 (bs, 1H), 8.37 (d, 1H, J=4.2 Hz), 7.61 (t, 1H, J=7.0 Hz), 7.49 (d, 1H, J=3.5 Hz), 6.94 (d, 1H, J=8.3 Hz), 6.88 (t, 1H, J=7.1 Hz), 6.85 (d, 1H, J=3.7 Hz).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=[S:9].Cl[CH2:12][CH:13]=O.NC(N)=O>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]1[S:9][CH:12]=[CH:13][N:10]=1

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
N1=C(C=CC=C1)NC(=S)N
Name
Quantity
14.4 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
As the mixture was heated
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 was then added to the flask
CUSTOM
Type
CUSTOM
Details
a white precipitate formed after vigorous bubbling
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white solid was then dried under vacuum overnight with P2O5 drying agent
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=C(C=CC=C1)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.